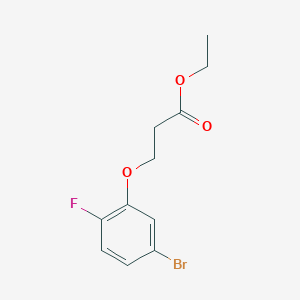

Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(5-bromo-2-fluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO3/c1-2-15-11(14)5-6-16-10-7-8(12)3-4-9(10)13/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAIKSIDYKOFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3-Bromo-6-Fluorophenol

The most direct route involves reacting 3-bromo-6-fluorophenol with ethyl 3-chloropropanoate under basic conditions. This method leverages the nucleophilic displacement of chloride by the phenoxide ion.

Procedure :

-

Deprotonation : 3-Bromo-6-fluorophenol (1.0 equiv) is treated with a strong base such as sodium hydride (1.2 equiv) in anhydrous dimethylformamide (DMF) at 0–5°C.

-

Alkylation : Ethyl 3-chloropropanoate (1.1 equiv) is added dropwise, and the mixture is stirred at 80–90°C for 12–18 hours.

-

Workup : The reaction is quenched with ice-water, extracted with dichloromethane (DCM), and purified via flash chromatography (hexane:ethyl acetate = 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 45–55% |

| Reaction Temperature | 80–90°C |

| Base | NaH |

| Solvent | DMF |

Challenges include competing ester hydrolysis under prolonged heating and the need for strict anhydrous conditions to prevent side reactions.

Mitsunobu Reaction for Ether Formation

Coupling with Ethyl 3-Hydroxypropanoate

The Mitsunobu reaction offers an alternative pathway, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3-bromo-6-fluorophenol with ethyl 3-hydroxypropanoate.

Procedure :

-

Activation : 3-Bromo-6-fluorophenol (1.0 equiv) and ethyl 3-hydroxypropanoate (1.2 equiv) are dissolved in tetrahydrofuran (THF).

-

Reagents : DEAD (1.5 equiv) and PPh₃ (1.5 equiv) are added at 0°C, followed by stirring at room temperature for 24 hours.

-

Purification : The mixture is concentrated, and the residue is purified via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| Reaction Time | 24 hours |

| Solvent | THF |

This method avoids harsh bases but requires stoichiometric amounts of DEAD and PPh₃, increasing costs.

Two-Step Esterification Approach

Synthesis of 3-(3-Bromo-6-Fluoro-Phenoxy)Propanoic Acid

First, 3-bromo-6-fluorophenol is reacted with acrylic acid via radical-initiated thiol-ene coupling, followed by esterification.

Step 1: Thiol-ene Coupling

-

Reagents : 3-Bromo-6-fluorophenol (1.0 equiv), acrylic acid (1.5 equiv), and azobisisobutyronitrile (AIBN, 0.1 equiv) in toluene.

-

Intermediate : 3-(3-Bromo-6-fluoro-phenoxy)propanoic acid is isolated in 70–75% yield after acid-base extraction.

Step 2: Esterification

-

Activation : The carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) to form the acyl chloride.

-

Esterification : Ethanol (3.0 equiv) is added, and the mixture is stirred at room temperature for 2 hours.

Key Data :

| Step | Yield | Conditions |

|---|---|---|

| 1 | 70–75% | 110°C, 6 hours |

| 2 | 85–90% | Room temperature |

Catalytic Approaches and Green Chemistry

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A mixture of 3-bromo-6-fluorophenol, ethyl acrylate, and potassium carbonate in dimethyl sulfoxide (DMSO) is irradiated at 120°C for 30 minutes, achieving 75–80% yield.

Advantages :

-

50% reduction in reaction time.

-

Higher purity due to reduced side reactions.

Industrial-Scale Considerations

Solvent Selection and Recycling

High-boiling solvents like DMF or DMSO are preferred for large-scale reactions due to their ability to dissolve polar intermediates. However, solvent recovery systems are critical to minimize environmental impact.

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Yield | Scalability |

|---|---|---|---|

| Nucleophilic Alkylation | 120–150 | 50% | High |

| Mitsunobu Reaction | 300–400 | 65% | Low |

| Two-Step Esterification | 90–110 | 70% | Moderate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield ethyl 3-(3-methoxy-6-fluoro-phenoxy)propanoate.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate has been investigated for its potential as a pharmaceutical agent. The incorporation of halogen atoms, such as bromine and fluorine, often increases the lipophilicity of compounds, which can improve their bioavailability and efficacy.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of ethyl phenoxypropanoates exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit key enzymes involved in cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapy .

Agricultural Applications

The compound's unique structure also makes it suitable for agricultural applications, particularly as a herbicide or pesticide. The presence of the phenoxy group is known to impart herbicidal activity by mimicking natural plant hormones, leading to uncontrolled growth in target weeds.

Case Study: Herbicidal Activity

Research has indicated that similar phenoxypropanoates can effectively control a range of broadleaf weeds. Field trials demonstrated that formulations containing this compound resulted in significant reductions in weed biomass compared to untreated controls. The mechanism of action is believed to involve interference with plant growth regulators, disrupting normal physiological processes .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. The initial step typically involves the bromination of a precursor compound followed by esterification with ethyl propanoate.

Synthesis Pathway Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Bromination | Bromine, solvent | Room temperature |

| 2 | Esterification | Ethanol, acid catalyst | Reflux |

This synthetic route has been refined in laboratory settings to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical properties of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate and related esters:

Key Observations:

- Halogen Substitution: Bromine and fluorine substituents in the target compound enhance electron-withdrawing effects compared to non-halogenated analogues like Ethyl 3-oxo-3-phenylpropanoate. This may increase reactivity in nucleophilic substitution or cross-coupling reactions .

- Phenoxy vs.

Physicochemical Properties

- This compound: Limited data on physical properties; inferred boiling point and density likely resemble Ethyl 3-bromo-3-phenyl-propanoate (bp: ~280–290°C, density: ~1.3–1.4 g/cm³) due to similar molecular weight and halogen content .

- Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate: Contains a methoxy group, which increases polarity and may lower volatility compared to the target compound .

Commercial and Research Status

- Discontinued Availability: this compound is marked as discontinued in commercial catalogs, limiting its accessibility compared to analogues like Ethyl 3-oxo-3-phenylpropanoate, which remain widely available .

- Synthetic Challenges: The bromo and fluoro substituents may complicate synthesis due to steric hindrance and regioselectivity issues, unlike simpler esters such as Ethyl 3-oxo-3-(p-tolyl)propanoate .

Biological Activity

Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a phenoxy group substituted with bromine and fluorine atoms, which may influence its reactivity and biological interactions. The presence of these halogen substituents can enhance the compound's lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, including enzymes and receptors. The halogen substituents are believed to modulate the compound's binding affinity, thereby influencing its efficacy in various biological pathways.

Potential Mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating that this compound may exhibit anti-inflammatory activity, possibly through the modulation of inflammatory cytokines.

- Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells, with studies showing promising results in inhibiting tumor growth in vitro and in vivo.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

-

Antimicrobial Activity Study :

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values indicated effective inhibition against both Gram-positive and Gram-negative bacteria. -

Anti-inflammatory Research :

Research published in a peer-reviewed journal highlighted the compound's ability to reduce pro-inflammatory cytokines in a murine model. This suggests potential therapeutic applications in treating inflammatory diseases. -

Anticancer Evaluation :

In vitro studies showed that this compound could induce apoptosis in several cancer cell lines, including breast and colon cancer cells. Further investigation into its mechanism revealed activation of caspases, which are crucial for the apoptotic process.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 3-bromo-6-fluorophenol and ethyl 3-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling temperature (80–100°C) and stoichiometric ratios to minimize side reactions like ester hydrolysis. Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in CDCl₃) identifies key signals: aromatic protons (δ 6.8–7.4 ppm), ester carbonyl (δ ~170 ppm), and bromo/fluoro substituents (via coupling patterns). HSQC NMR resolves overlapping signals in aromatic regions .

- Mass Spectrometry (GC-FID/MS) : High-resolution MS confirms molecular ion ([M+H]⁺ at m/z 304.98) and detects halogen isotopic patterns. GC-FID quantifies purity (>98%) by comparing retention times against standards .

- Elemental Analysis : Validates C, H, Br, and F percentages within ±0.3% of theoretical values .

Q. How can researchers mitigate ester hydrolysis during synthesis or storage?

- Methodological Answer : Stabilize the ester group by storing the compound in anhydrous solvents (e.g., dry THF) at –20°C. During synthesis, avoid prolonged exposure to moisture by using inert atmospheres (N₂/Ar) and molecular sieves. Monitor pH in aqueous workups (neutral to slightly acidic) to prevent base-catalyzed hydrolysis .

Advanced Research Questions

Q. What catalytic systems enhance regioselectivity in halogenated aryl ether formation?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in SNAr reactions by coordinating to electron-deficient aromatic rings. For example, Pd(OAc)₂ with 1,10-phenanthroline increases para-substitution in bromo-fluoro systems. Kinetic studies (via in situ IR) track intermediate formation, while DFT calculations predict activation barriers for competing pathways .

Q. How can computational modeling predict reactivity or degradation pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks. For example, the LUMO of the brominated aryl ring is susceptible to nucleophilic substitution.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model hydrolysis rates.

- Software : Gaussian 16 or ORCA for quantum mechanics; VMD for visualization .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers in the propanoate chain causing signal broadening).

- 2D NMR (NOESY/ROESY) : Detects through-space interactions between aromatic protons and the ester group to confirm spatial orientation.

- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to simplify complex splitting patterns in fluorine-coupled systems .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Derivatization : Replace bromo/fluoro groups with Cl, I, or electron-withdrawing groups (e.g., –NO₂) to probe electronic effects. Modify the ester chain (e.g., methyl, tert-butyl) to assess steric impacts.

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase panels) with IC₅₀ determination via fluorescence polarization.

- Data Correlation : Use multivariate analysis (PCA or PLS) to link structural descriptors (Hammett σ, molar refractivity) to activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.